3,5-Dichloro-4-methylaniline
Overview
Description
3,5-Dichloro-4-methylaniline is a chlorinated methylaniline derivative, a type of aromatic amine where chlorine and methyl groups are substituted on the aniline ring. While the provided papers do not directly discuss 3,5-Dichloro-4-methylaniline, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of 3,5-Dichloro-4-methylaniline.
Synthesis Analysis
The synthesis of related compounds involves the introduction of chlorine and methyl groups onto an aniline ring. For example, the synthesis of compounds with 3,4-dichloro-2,5-diamido-substituted pyrrole units linked via benzene rings has been reported . Although the exact synthesis of 3,5-Dichloro-4-methylaniline is not detailed, similar synthetic strategies may be employed, such as chlorination reactions and the use of directing groups to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be influenced by the presence of substituents, which can affect the electron distribution and hydrogen bonding within the molecule. For instance, the formation of pyrrole anion dimers via NH...N- hydrogen bonds in related compounds suggests that 3,5-Dichloro-4-methylaniline may also engage in specific intermolecular interactions . Additionally, the influence of chlorine and methyl groups on the vibrational modes of the amino group has been investigated in similar molecules .
Chemical Reactions Analysis
Chlorinated methylanilines can undergo various chemical reactions, including binding to macromolecules and metabolic transformations. For example, 4-chloro-2-methylaniline has been shown to bind extensively to protein, DNA, and RNA in rat liver, with enzymatic activity leading to irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules . These findings suggest that 3,5-Dichloro-4-methylaniline may also form reactive metabolites capable of binding to biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 3,4-difluoroaniline provides insights into the vibrational spectra, NMR chemical shifts, and UV absorption spectra, which are supported by theoretical calculations . Similarly, the crystal structure and hydrogen bonding in chloroacetates of methylaniline derivatives have been studied using X-ray diffraction and 35Cl NQR spectroscopy . These studies can inform the expected properties of 3,5-Dichloro-4-methylaniline, such as its spectroscopic characteristics and potential for hydrogen bonding.
Scientific Research Applications
Biological Monitoring and Environmental Exposure
3,5-Dichloro-4-methylaniline is a significant marker in environmental and health studies. Turci et al. (2006) established that dichloroanilines (DCAs), including 3,5-DCA, are markers for certain non-persistent pesticides. These compounds, and by extension 3,5-DCA, can be traced in human urine, indicating exposure primarily through diet. This has implications for monitoring environmental and occupational exposure to pesticides, as well as assessing potential health risks like endocrine disruption (Turci et al., 2006).
Role in Carcinogenesis Studies
4-Chloro-2-methylaniline, a related compound, has been investigated for its potential role in carcinogenesis. Hill et al. (1979) studied its biochemical interactions, noting that it binds extensively to proteins, DNA, and RNA in rat liver. Such studies are crucial for understanding the mechanisms of action and potential risks of similar chemicals, including 3,5-Dichloro-4-methylaniline (Hill, Shih, & Struck, 1979).
Antioxidant and Chemical Synthesis Applications
The compound has applications in the field of chemical synthesis and antioxidation. Topçu et al. (2021) synthesized novel compounds using 3,5-dichloroaniline, demonstrating significant antioxidant activities. This suggests potential uses in developing antioxidants to manage oxidative stress conditions (Topçu et al., 2021).
Studies in Toxicology and Chemical Safety
Research on the toxicological effects of related haloanilines, including 3,5-dihaloanilines, is essential for chemical safety. Hong et al. (2000) examined the nephrotoxic effects of these compounds, providing valuable insights into their safety profile and potential risks in industrial and pharmaceutical applications (Hong, Anestis, Henderson, & Rankin, 2000).
Environmental Monitoring
3,5-Dichloro-4-methylaniline is also relevant in monitoring environmental pollution. Wegman and Korte (1981) reported on the presence of dichloroanilines, including 3,5-DCA, in Dutch rivers, highlighting the importance of these compounds as indicators of water quality and pollution levels (Wegman & Korte, 1981).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
3,5-dichloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUMCIATAHZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348861 | |
Record name | 3,5-dichloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methylaniline | |
CAS RN |
54730-35-7 | |
Record name | 3,5-dichloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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